7-(2-hydroxy-3-phenoxypropyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 7-(2-hydroxy-3-phenoxypropyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 941937-59-3
VCID: VC11859581
InChI: InChI=1S/C19H25N5O5/c1-12(25)9-20-18-21-16-15(17(27)23(3)19(28)22(16)2)24(18)10-13(26)11-29-14-7-5-4-6-8-14/h4-8,12-13,25-26H,9-11H2,1-3H3,(H,20,21)
SMILES: CC(CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C)O
Molecular Formula: C19H25N5O5
Molecular Weight: 403.4 g/mol

7-(2-hydroxy-3-phenoxypropyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 941937-59-3

Cat. No.: VC11859581

Molecular Formula: C19H25N5O5

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

7-(2-hydroxy-3-phenoxypropyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 941937-59-3

Specification

CAS No. 941937-59-3
Molecular Formula C19H25N5O5
Molecular Weight 403.4 g/mol
IUPAC Name 7-(2-hydroxy-3-phenoxypropyl)-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C19H25N5O5/c1-12(25)9-20-18-21-16-15(17(27)23(3)19(28)22(16)2)24(18)10-13(26)11-29-14-7-5-4-6-8-14/h4-8,12-13,25-26H,9-11H2,1-3H3,(H,20,21)
Standard InChI Key VGAAKJVZYWMORN-UHFFFAOYSA-N
SMILES CC(CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C)O
Canonical SMILES CC(CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C)O

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Multi-step Organic Reactions: These processes often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

  • Industrial Methods: Scaling up laboratory techniques to optimize production efficiency, utilizing continuous flow reactors and industrial-grade reagents.

Potential Applications

  • Drug Development: Targeting specific biological pathways, particularly those involved in inflammatory diseases or conditions requiring modulation of purine metabolism.

  • Biological Interactions: Interaction studies could explore its binding affinity to various biological targets such as enzymes or receptors involved in metabolic pathways.

Research Findings and Future Directions

While detailed research findings on this specific compound are scarce, its structural features suggest it may be useful in creating therapeutics aimed at modulating purine metabolism. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to assess interactions with biological targets.

Data Table: Comparison of Related Purine Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Applications
7-(2-hydroxy-3-phenoxypropyl)-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dioneC18H23N5O5389.41Pharmaceutical and biochemical research
8-((2-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dioneC18H23N5O5389.412Enzyme inhibitor or modulator of cellular processes
7-(2-hydroxy-3-phenoxypropyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneNot specifiedApproximately 403.43Potential in drug development for inflammatory diseases

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